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Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzoic acid

Cat. No.: B3143259

Abstract

This technical guide provides a comprehensive scientific overview of 3-Ethoxy-4-
propoxybenzoic acid (CAS No. 52009-55-9), a substituted benzoic acid derivative of interest
to researchers in organic synthesis and drug discovery. While direct experimental data for this
specific molecule is limited in published literature, this document leverages established
chemical principles and extensive data from structurally analogous compounds to provide a
robust predictive profile. We present a detailed, plausible synthesis pathway, predicted
spectroscopic data for characterization, and an exploration of potential biological activities
based on structure-activity relationships. This guide is intended to serve as a foundational
resource for scientists and drug development professionals, enabling them to design and
execute robust experimental plans for the synthesis, characterization, and evaluation of 3-
Ethoxy-4-propoxybenzoic acid and its derivatives.

Introduction and Chemical Profile

3-Ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence
of two distinct alkoxy groups (ethoxy and propoxy) on the benzoic acid scaffold imparts specific
physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are
critical determinants of its behavior in chemical and biological systems. Benzoic acid
derivatives are a well-established class of compounds with a wide range of applications, from
key intermediates in the synthesis of pharmaceuticals and agrochemicals to preservatives and
therapeutic agents themselves[1]. The specific substitution pattern of 3-Ethoxy-4-
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propoxybenzoic acid suggests its potential as a versatile building block for more complex

molecules.

Physicochemical and Structural Properties

A summary of the key identifiers and computed physicochemical properties for 3-Ethoxy-4-

propoxybenzoic acid is presented in Table 1. These properties are essential for its handling,

formulation, and prediction of its behavior in various solvent systems.

Property Value Source(s)
3-Ethoxy-4-propoxybenzoic

IUPAC Name ) Y- pIopoXy N/A
acid

CAS Number 52009-55-9 [2][3]

Molecular Formula C12H1604 [2][4]

Molecular Weight 224.25 g/mol [4][5]

_ CCCOC1=C(C=C(C=C1)C(=0

Canonical SMILES N/A
)O)OCC

InChlKey N/A N/A

XLogP3 (Computed) 29 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

ydrog p 4 [5]
Count
Rotatable Bond Count 6 [5]

Appearance (Predicted)

White to off-white crystalline

solid

Inferred from analogs

Synthesis and Purification

The most logical and established method for the synthesis of 3-Ethoxy-4-propoxybenzoic

acid is the Williamson ether synthesis, a robust and versatile method for forming ethers[6][7].

This approach involves the O-alkylation of a phenolic precursor. A plausible and efficient
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synthetic route starts from the readily available starting material, 3-ethoxy-4-hydroxybenzoic
acid (ethyl isovanillic acid).

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process: 1) esterification of the starting material to
protect the carboxylic acid, followed by Williamson ether synthesis to introduce the propoxy
group, and 2) subsequent hydrolysis of the ester to yield the final carboxylic acid. A more direct
approach, though potentially lower in yield due to competing reactions, would be the direct
propoxylation of 3-ethoxy-4-hydroxybenzoic acid. The workflow for the direct approach is
outlined below.
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Caption: Proposed experimental workflow for the synthesis of 3-Ethoxy-4-propoxybenzoic
acid.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established Williamson ether synthesis
procedures for analogous compounds|[8][9].

Materials:

o 3-Ethoxy-4-hydroxybenzoic acid (1.0 eq)

¢ Anhydrous Potassium Carbonate (K2COs3) (2.5 eq)
e 1-Bromopropane (1.5 eq)

e Anhydrous Acetone

e 1 M Hydrochloric Acid (HCI)

o Ethyl Acetate

e Saturated Sodium Chloride solution (Brine)
e Anhydrous Sodium Sulfate (NazSOa)
Equipment:

» Round-bottom flask with reflux condenser
e Magnetic stirrer and heating mantle

e Separatory funnel

» Rotary evaporator

o Standard laboratory glassware

Procedure:
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e Reaction Setup: In a dry round-bottom flask, combine 3-ethoxy-4-hydroxybenzoic acid and
anhydrous potassium carbonate. Add anhydrous acetone to create a stirrable suspension.

» Addition of Alkylating Agent: Add 1-bromopropane to the mixture.

e Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up:

o Cool the reaction mixture to room temperature and remove the acetone using a rotary
evaporator.

o Add deionized water to the residue and slowly acidify with 1 M HCI to a pH of ~2 to
precipitate the crude product.

o Extract the agueous layer three times with ethyl acetate.
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization (Predicted)

No experimental spectra for 3-Ethoxy-4-propoxybenzoic acid are currently available in public
databases. The following are predicted spectra based on the analysis of its chemical structure
and comparison with analogous compounds[10][11][12][13][14][15].

'H NMR Spectroscopy

The predicted *H NMR spectrum in CDCIs would exhibit the following characteristic signals:

e ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
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e ~7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.

e ~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the propoxy group.

e ~4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH2CH3).

e ~3.9-4.1 ppm (t, 2H): Methylene protons of the propoxy group (-OCH2CH2CH3).

e ~1.8-2.0 ppm (sextet, 2H): Methylene protons of the propoxy group (-OCH2CH2CHs3).
e ~1.4-1.6 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH2CH3).

e ~1.0-1.2 ppm (t, 3H): Methyl protons of the propoxy group (-OCH2CH2CHs).

3C NMR Spectroscopy

The predicted 13C NMR spectrum would show the following signals:
e ~170-175 ppm: Carboxylic acid carbon (-COOH).

e ~150-160 ppm: Aromatic carbons attached to the oxygen atoms.
e ~110-130 ppm: Other aromatic carbons.

e ~65-75 ppm: Methylene carbons of the ethoxy and propoxy groups directly attached to
oxygen.

e ~20-25 ppm: Methylene carbon of the propoxy group.

e ~10-15 ppm: Methyl carbons of the ethoxy and propoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:
e 2500-3300 cm~? (broad): O-H stretching of the carboxylic acid.

e ~2900-3000 cm~1; C-H stretching of the alkyl groups.
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e ~1680-1710 cm~1: C=0 stretching of the carboxylic acid.
e ~1580-1600 cm~* and ~1450-1500 cm~1: C=C stretching of the aromatic ring.

e ~1200-1300 cm~1: C-O stretching of the ether and carboxylic acid groups.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]* at
m/z = 224. Key fragmentation patterns would involve the loss of the ethoxy and propoxy
groups, as well as the carboxylic acid moiety.

Potential Biological Activities and Applications

While 3-Ethoxy-4-propoxybenzoic acid itself is not extensively studied, the biological
activities of structurally related benzoic acid derivatives provide a strong basis for predicting its
potential applications in drug discovery[1][16][17].

Predicted Biological Profile

» Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial
properties[1][16]. The lipophilicity introduced by the ethoxy and propoxy groups may
enhance the ability of the molecule to disrupt microbial cell membranes. The structural
isomer, 4-ethoxybenzoic acid, has shown efficacy against Staphylococcus aureus,
suggesting that 3-Ethoxy-4-propoxybenzoic acid could be a candidate for similar
studies[16].

« Anti-inflammatory Activity: Many benzoic acid derivatives, including the well-known salicylate
family, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX)
enzymes[1]. The specific substitution pattern of 3-Ethoxy-4-propoxybenzoic acid could
modulate its interaction with the active sites of inflammatory enzymes.

Proposed Experimental Validation

To validate these predicted activities, a series of standard biological assays should be
performed.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b3143259?utm_src=pdf-body
https://pdf.benchchem.com/181/A_Comparative_Guide_to_the_Biological_Activity_of_3_Ethoxybenzoic_Acid_and_Other_Benzoic_Acid_Derivatives.pdf
https://pdf.benchchem.com/181/Potential_Biological_Activities_of_3_Ethoxybenzoic_Acid_A_Technical_Whitepaper.pdf
https://www.researchgate.net/publication/264420140_A_Comprehensive_Review_on_Biological_activities_of_p-hydroxy_benzoic_acid_and_its_derivatives
https://pdf.benchchem.com/181/A_Comparative_Guide_to_the_Biological_Activity_of_3_Ethoxybenzoic_Acid_and_Other_Benzoic_Acid_Derivatives.pdf
https://pdf.benchchem.com/181/Potential_Biological_Activities_of_3_Ethoxybenzoic_Acid_A_Technical_Whitepaper.pdf
https://www.benchchem.com/product/b3143259?utm_src=pdf-body
https://pdf.benchchem.com/181/Potential_Biological_Activities_of_3_Ethoxybenzoic_Acid_A_Technical_Whitepaper.pdf
https://pdf.benchchem.com/181/A_Comparative_Guide_to_the_Biological_Activity_of_3_Ethoxybenzoic_Acid_and_Other_Benzoic_Acid_Derivatives.pdf
https://www.benchchem.com/product/b3143259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3143259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Antimicrobial Activity Validation

Groth Microdilution Assay '—»Geteggcee'\ﬂgg;unr?mg? |t0r)D

Anti-inflammatory Activity Validation

<>[COX Enzyme Inhibition Assaa—b Determine ICso
. Measure Pro-inflammatory Cytokines
PE_PS-stlmulated Macrophages]—»[ (e.g., TNF-q, IL-6) via ELISA j

Click to download full resolution via product page
Caption: Workflow for the experimental validation of predicted biological activities.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

e Prepare a stock solution of 3-Ethoxy-4-propoxybenzoic acid in a suitable solvent (e.g.,
DMSO).

o Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing
appropriate growth medium.

¢ Inoculate each well with a standardized suspension of the test microorganism (e.g., S.
aureus, E. coli).

 Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

e The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of
the compound that completely inhibits visible growth of the microorganism.

Safety and Handling
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Safety data for 3-Ethoxy-4-propoxybenzoic acid is not widely available. However, based on
safety data sheets for structurally similar compounds like 3-ethoxybenzoic acid, it should be
handled with care in a laboratory setting.

o Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and
respiratory irritation.

o Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust
and direct contact with skin and eyes.

o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Ethoxy-4-propoxybenzoic acid is a compound with significant potential as a synthetic
intermediate and a candidate for biological activity screening. This technical guide provides a
foundational framework for its synthesis, characterization, and evaluation. While direct
experimental data is sparse, the predictive analysis based on well-understood chemical
principles and data from analogous compounds offers a clear and scientifically grounded path
for future research. The detailed experimental protocols provided herein are designed to
empower researchers to unlock the full potential of this intriguing molecule in the fields of
medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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